molecular formula C16H17F3N2 B1414937 N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 1038734-05-2

N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine

Cat. No. B1414937
M. Wt: 294.31 g/mol
InChI Key: ACGHJAIFDHVKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine (BETD) is a diamine compound that has been used in a variety of scientific research applications. It is a colorless liquid with a faint odor and low volatility. BETD has been found to have numerous biochemical and physiological effects, and has been used as a starting material for various synthetic pathways.

Scientific Research Applications

Neuroleptic Activity of Benzamides

  • Benzamides of N,N-disubstituted ethylenediamines, including variants similar to N1-Benzyl-N1-ethyl-4-(trifluoromethyl)-1,2-benzenediamine, have been synthesized and evaluated for potential neuroleptic (antipsychotic) activities. The introduction of a benzyl group on the terminal nitrogen enhanced the activity of these compounds (Iwanami et al., 1981).

Host Molecules for Inclusion Compounds

  • Certain derivatives, including 1,3-benzenediamine and 1,3,5-triazine compounds, have been synthesized as host molecules for channel inclusion compounds. These host molecules can form structures that allow for the encapsulation of various guest molecules (Fridman Moshe Kapon et al., 2006).

Electrode Surface Derivatization

  • Derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine have been used for the chemical derivatization of electrode surfaces. This application is significant in the development of electroactive materials for various analytical and sensing applications (Buchanan et al., 1983).

Molecular and Electronic Structure Studies

  • Studies on iron(II/III) complexes containing o-diiminobenzosemiquinonate ligands derived from N-phenyl-1,2-benzenediamine have contributed to the understanding of molecular and electronic structures in coordination chemistry (Chłopek et al., 2005).

Synthesis of Schiff Base Ligands

  • Schiff base compounds like N,N'-bis(trifluoromethylbenzylidene)ethylenediamine have been synthesized and characterized, offering insights into their structural and spectroscopic properties. These findings are valuable for various applications in coordination chemistry and materials science (Habibi et al., 2006).

properties

IUPAC Name

1-N-benzyl-1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2/c1-2-21(11-12-6-4-3-5-7-12)15-9-8-13(10-14(15)20)16(17,18)19/h3-10H,2,11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGHJAIFDHVKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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